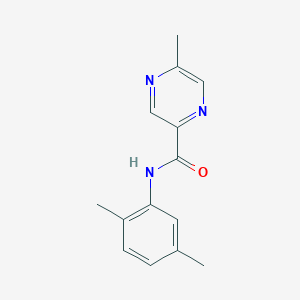
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide, also known as DMPZ, is a chemical compound that belongs to the class of pyrazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins involved in inflammation, cancer, and microbial growth. It has also been found to modulate the immune response and regulate the production of various cytokines and chemokines.
Biochemical and Physiological Effects:
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to modulate the immune response and regulate the production of various cytokines and chemokines. In addition, it has been found to have a low toxicity profile and is well-tolerated in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide is its potent activity against various diseases and its low toxicity profile. It has also been found to be stable under various experimental conditions and is easy to synthesize and purify. However, one of the limitations of N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide is its poor solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research on N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide. One of the main areas of interest is its potential use as a diagnostic tool for various diseases. It has also been suggested that N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide could be used as a scaffold for the development of new drugs with improved activity and selectivity. In addition, further studies are needed to elucidate the exact mechanism of action of N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide and to explore its potential applications in other fields, such as materials science and catalysis.
Conclusion:
In conclusion, N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide is a chemical compound that has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It exhibits potent anti-inflammatory, anti-cancer, and anti-microbial activities and has a low toxicity profile. Its future directions include its potential use as a diagnostic tool, as a scaffold for the development of new drugs, and its exploration in other fields.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide is a multi-step process that involves the reaction of 2,5-dimethylphenylhydrazine with 2-bromo-5-methylpyrazine, followed by the reaction with ethyl chloroformate. The final product is obtained after purification and characterization using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit potent anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been studied for its potential use as a diagnostic tool for various diseases.
Propriétés
IUPAC Name |
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-4-5-10(2)12(6-9)17-14(18)13-8-15-11(3)7-16-13/h4-8H,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POAXCEIPLPNMJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=NC=C(N=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-5-methylpyrazine-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Azetidine-1-carbonyl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7476321.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-3,5-dimethylbenzamide](/img/structure/B7476329.png)




![2-[acetyl(methyl)amino]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B7476374.png)
![N-[2-(azetidin-1-yl)-2-oxoethyl]-4-chlorobenzamide](/img/structure/B7476381.png)
![2-Chloro-5-[[3-chloro-4-(difluoromethoxy)phenyl]sulfamoyl]benzoic acid](/img/structure/B7476390.png)
![2-(2-{2-Cyano-2-[(propan-2-yl)carbamoyl]eth-1-en-1-yl}phenoxy)acetic acid](/img/structure/B7476403.png)
![4-{2-Cyano-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl}benzoic acid](/img/structure/B7476406.png)
![4-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7476411.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-3-(5-methylfuran-2-yl)prop-2-enoate](/img/structure/B7476419.png)
![N-[4-(cyanomethyl)phenyl]propanamide](/img/structure/B7476420.png)